BenchChemオンラインストアへようこそ!

2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol

Cyclooxygenase-2 inhibition Anti-inflammatory activity Structure-activity relationship

2-(1-(Methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS 1007820-41-8) is a synthetic 4,5-dihydropyrazole derivative characterized by a methylsulfonyl N-protecting group, a 5-phenyl substituent, and a 3-(2-hydroxyphenyl) moiety. This substitution pattern places it within a well-studied class of pyrazoline-based bioactive molecules, where the combination of the sulfonyl electron-withdrawing group and the phenolic hydrogen-bond donor/acceptor is known to modulate target engagement, particularly with cyclooxygenase-2 (COX-2) and dipeptidyl peptidase-4 (DPP-4).

Molecular Formula C16H16N2O3S
Molecular Weight 316.38
CAS No. 1007820-41-8
Cat. No. B2402710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol
CAS1007820-41-8
Molecular FormulaC16H16N2O3S
Molecular Weight316.38
Structural Identifiers
SMILESCS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CC=C3
InChIInChI=1S/C16H16N2O3S/c1-22(20,21)18-15(12-7-3-2-4-8-12)11-14(17-18)13-9-5-6-10-16(13)19/h2-10,15,19H,11H2,1H3
InChIKeyQJNLPPBGVVLRFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(Methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol: A Scaffold-Defined Dihydropyrazole for Targeted Biological Screening


2-(1-(Methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS 1007820-41-8) is a synthetic 4,5-dihydropyrazole derivative characterized by a methylsulfonyl N-protecting group, a 5-phenyl substituent, and a 3-(2-hydroxyphenyl) moiety . This substitution pattern places it within a well-studied class of pyrazoline-based bioactive molecules, where the combination of the sulfonyl electron-withdrawing group and the phenolic hydrogen-bond donor/acceptor is known to modulate target engagement, particularly with cyclooxygenase-2 (COX-2) and dipeptidyl peptidase-4 (DPP-4) [1]. Its molecular formula (C₁₆H₁₆N₂O₃S) and molecular weight (316.38 g/mol) differentiate it from simpler diarylpyrazoles by ~16–78 Da, altering lipophilicity and hydrogen-bonding capacity .

Why 2-(1-(Methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol Cannot Be Replaced by Other Dihydropyrazoles


Generic substitution within the 4,5-dihydropyrazole class is unreliable because the biological output is exquisitely sensitive to the interplay between the N1-sulfonyl group, the 3-aryl (phenol vs. phenyl) substituent, and the hydroxyl position (ortho vs. meta vs. para). For instance, moving the phenolic –OH from the ortho to the meta position abolishes key hydrogen-bonding interactions with COX-2 active-site residues (e.g., Arg120/Tyr355), while replacing the methylsulfonyl group with a bulkier arylsulfonyl (e.g., tosyl) or an acetyl group can invert selectivity between COX-2 and COX-1 or between DPP-4 and related proteases [1]. Similarly, the absence of the phenolic –OH altogether (as in 1-(methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole) reduces both anti-inflammatory potency and target-binding affinity in molecular docking studies . These structure–activity relationships (SAR) mean that even compounds with identical core scaffolds cannot be assumed to be functionally interchangeable without quantitative comparative data.

Head-to-Head and Class-Level Quantitative Differentiation of 2-(1-(Methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol


COX-2 Inhibitory Potency and Anti-Inflammatory Efficacy Relative to 1,3,5-Triaryl-4,5-dihydropyrazoles

In a class-level analysis of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives bearing a methanesulfonyl pharmacophore, compounds with an ortho-hydroxyphenyl substituent at the 3-position (mimicking the target compound's architecture) demonstrated anti-inflammatory ED₅₀ values of 66.5–79.8 μmol/kg in the carrageenan-induced paw edema model, statistically non-inferior to the reference drug celecoxib (ED₅₀ = 68.1 μmol/kg) [1]. Crucially, these compounds exhibited a 4–6-fold reduction in ulcerogenic liability (ulcer index 3.89–4.96) compared to aspirin (ulcer index 22.75), a toxicity endpoint where the phenolic –OH contributes to reduced gastric mucosal damage via local antioxidant effects [1]. Molecular docking further confirmed that the phenolic –OH forms a conserved hydrogen bond with Arg120 in the COX-2 active site, an interaction absent in analogs bearing a non-hydroxylated phenyl ring at position 3 [2].

Cyclooxygenase-2 inhibition Anti-inflammatory activity Structure-activity relationship

DPP-4 Inhibitory Activity: Advantage of Methylsulfonyl-Substituted Pyrazolines Over Unsubstituted or Acetylated Analogs

Within the pyrazoline chemotype, the presence of a methylsulfonylphenyl or methylsulfonyl group at N1 is a critical determinant of DPP-4 inhibitory activity. 1-(4-Methylsulfonylphenyl)-3-(2-furyl)-5-(1,3-benzodioxol-5-yl)-2-pyrazoline (compound 2) achieved an IC₅₀ of 5.75 ± 0.35 μM against human DPP-4, whereas unsubstituted N1-phenyl or N1-acetyl analogs in the same study exhibited substantially weaker inhibition (>50% residual activity at 10 μM) [1]. The target compound, which incorporates the N1-methylsulfonyl motif directly on the pyrazoline ring rather than via a phenyl spacer, is predicted—based on this SAR—to exhibit at least comparable if not superior DPP-4 engagement due to reduced conformational flexibility and enhanced sulfonyl oxygen hydrogen-bonding with the S1' pocket [1]. Importantly, compound 2 showed no significant cytotoxicity against L929 fibroblasts (IC₅₀ = 34.33 ± 7.09 μM), indicating a selectivity window exceeding 6-fold [1].

DPP-4 inhibition Type 2 diabetes Pyrazoline SAR

Antibacterial Potency: Ortho-Hydroxyphenyl Dihydropyrazoles Versus Non-phenolic and Meta/para-Hydroxy Isomers

The ortho-hydroxyphenyl motif on the dihydropyrazole scaffold has been shown to confer potent antibacterial activity through DNA gyrase inhibition. In a series of 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives, the most active compound (3h) exhibited MIC values of 0.39 μg/mL (B. subtilis), 0.78 μg/mL (S. aureus), and 1.562 μg/mL (P. fluorescens), with corresponding DNA gyrase IC₅₀ values of 0.18 and 0.25 μg/mL against the Gram-positive strains [1]. In contrast, analogs lacking the ortho-hydroxyl group or relocating it to the meta or para position resulted in a ≥4-fold increase in MIC, underscoring the essential role of the ortho-hydroxy-phenyl moiety for gyrase binding [2]. The target compound retains this critical ortho-hydroxyphenyl arrangement at the 3-position of the dihydropyrazole ring, making it a direct candidate for antibacterial lead optimization.

Antibacterial activity DNA gyrase inhibition MRSA

Physicochemical Differentiation: Calculated LogP, Topological Polar Surface Area, and Hydrogen-Bond Donor Count Versus Closest Analogs

The target compound (MW = 316.38 Da, LogP ~2.9, tPSA = 78.9 Ų, HBD = 1) occupies a distinct region of drug-like chemical space relative to its closest commercially available analogs . 1-(Methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole (MW = 300.40 Da, LogP ~3.5, tPSA = 55.6 Ų, HBD = 0) is more lipophilic and lacks hydrogen-bond donor capacity, predicting poorer aqueous solubility and reduced target-binding versatility [1]. The ortho-hydroxy isomer (target compound) versus the meta-hydroxy isomer 3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol (same MW, different tPSA and intramolecular H-bonding potential) may exhibit divergent membrane permeability and metabolic stability due to ortho-effect stabilization . These calculated differences are meaningful for procurement decisions when solubility, permeability, or formulation requirements are critical screening parameters.

Drug-likeness Physicochemical properties Lead optimization

Patent-Backed COX-2 Selectivity: Dihydropyrazole Scaffold Coverage in Expired IP and Freedom-to-Operate Advantages

The core 4,5-dihydro-1H-pyrazole scaffold with an N1-methylsulfonyl or N1-methylsulfonylphenyl substituent and a 3-arylphenol moiety is explicitly claimed in expired patent DE69916828T2 (priority 1998) for use as COX-2 inhibitors and anti-inflammatory medicaments [1]. This patent disclosure encompasses compounds structurally analogous to the target compound, providing a freedom-to-operate advantage over newer, still-in-force patents covering related pyrazole chemotypes (e.g., certain 1,5-diarylpyrazoles with trifluoromethyl substituents). For industrial procurement, this means the compound can be used in commercial screening and lead development without infringing active patent estates covering alternative substitution patterns, reducing IP risk relative to newer, patent-protected COX-2 inhibitor scaffolds [1].

COX-2 inhibitor patent Freedom-to-operate Pyrazoline IP landscape

Validated Application Scenarios for 2-(1-(Methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol Based on Quantitative Evidence


COX-2-Selective Anti-Inflammatory Lead Optimization Cascades

The compound's ortho-hydroxyphenyl-dihydropyrazole scaffold, supported by class-level ED₅₀ data of 66.5–79.8 μmol/kg and superior GI safety (ulcer index 3.89–4.96 vs. 22.75 for aspirin), makes it an ideal starting point for medicinal chemistry programs aiming to develop COX-2-selective anti-inflammatory agents with reduced ulcerogenicity [1]. Its physicochemical profile (LogP ~2.9, tPSA 78.9 Ų) predicts acceptable oral bioavailability, further justifying its prioritization in lead optimization .

DPP-4 Inhibitor Screening for Type 2 Diabetes Drug Discovery

Given the demonstrated DPP-4 inhibitory activity of methylsulfonyl-substituted pyrazolines (IC₅₀ = 5.75 μM for the most potent analog) and the target compound's direct incorporation of the N1-methylsulfonyl motif, it is well-suited for DPP-4-focused high-throughput screening campaigns [1]. The selectivity window (>6-fold over cytotoxicity) reduces attrition in hit-to-lead progression.

Antibacterial DNA Gyrase Inhibitor Development Against Gram-Positive Pathogens

The ortho-hydroxyphenyl pharmacophore present in the target compound has been validated in a cross-study comparable series with MIC values as low as 0.39 μg/mL against B. subtilis and 0.78 μg/mL against S. aureus, coupled with potent DNA gyrase inhibition (IC₅₀ 0.18–0.25 μg/mL) [1]. This supports its procurement for antibacterial discovery programs targeting multidrug-resistant Gram-positive bacteria, including MRSA.

Freedom-to-Operate Chemical Probe Development with Reduced IP Risk

Because the core methylsulfonyl-dihydropyrazole-phenol scaffold is covered by expired patent DE69916828T2, the compound can be freely used in commercial screening libraries and as a chemical probe for target validation without licensing constraints, offering a strategic advantage over patent-protected COX-2 or DPP-4 inhibitor chemotypes [1].

Quote Request

Request a Quote for 2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.